molecular formula C9H8ClNO2 B14841415 1-(2-Acetyl-6-chloropyridin-4-YL)ethanone

1-(2-Acetyl-6-chloropyridin-4-YL)ethanone

Cat. No.: B14841415
M. Wt: 197.62 g/mol
InChI Key: MMZCVNRLIHJOPF-UHFFFAOYSA-N
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Description

1-(2-Acetyl-6-chloropyridin-4-YL)ethanone is an organic compound with the molecular formula C7H6ClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Acetyl-6-chloropyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the acetylation of 2-chloro-4-pyridinecarboxaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also important considerations in industrial production to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetyl-6-chloropyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Acetyl-6-chloropyridin-4-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-6-chloropyridin-4-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Acetyl-6-chloropyridin-4-YL)ethanone is unique due to the presence of both the acetyl and chlorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

1-(2-acetyl-6-chloropyridin-4-yl)ethanone

InChI

InChI=1S/C9H8ClNO2/c1-5(12)7-3-8(6(2)13)11-9(10)4-7/h3-4H,1-2H3

InChI Key

MMZCVNRLIHJOPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)Cl)C(=O)C

Origin of Product

United States

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